molecular formula C13H12N4O2 B5681815 8-benzyl-3-methyl-7H-purine-2,6-dione

8-benzyl-3-methyl-7H-purine-2,6-dione

Cat. No.: B5681815
M. Wt: 256.26 g/mol
InChI Key: OOBAYFNPPVVSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-3-methyl-7H-purine-2,6-dione is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel psychotropic agents. This purine-2,6-dione core structure serves as a key precursor for synthesizing derivatives that are investigated as ligands for central nervous system (CNS) receptors. Scientific studies on structurally related 7-benzyl and 8-substituted purine-2,6-dione compounds have demonstrated high affinity for key serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 . Researchers modify this core structure to explore compounds with potential anxiolytic and antidepressant-like activity in preclinical models . The benzyl substituent at the 7-position is a common feature in these research compounds, helping to optimize the molecule's interaction with biological targets . Beyond neuroscience, analogous purine-2,6-dione structures are also explored for their antimicrobial properties against pathogens such as Staphylococcus aureus . As a versatile building block, this compound enables researchers to further functionalize the purine core at various positions to study structure-activity relationships and develop new bioactive molecules. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAYFNPPVVSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 8 Benzyl 3 Methyl 7h Purine 2,6 Dione and Its Analogs

General Approaches to Purine-2,6-dione (B11924001) Ring System Formation

The purine-2,6-dione structure, commonly known as the xanthine (B1682287) scaffold, is a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. dergipark.org.trwikipedia.org The synthesis of this core system is a foundational step in producing a vast array of biologically relevant molecules. biointerfaceresearch.comresearchgate.net A predominant and historically significant method for constructing this scaffold is the Traube purine (B94841) synthesis. nih.govuniroma1.it

This classical approach typically begins with the condensation of a substituted urea with cyanoacetic acid in the presence of acetic anhydride. biointerfaceresearch.com This reaction forms a cyanoacetyl urea intermediate, which, upon treatment with an alkali, undergoes ring closure to produce a 6-aminouracil derivative. biointerfaceresearch.com To complete the purine ring system, the 6-aminouracil is first converted into a 5,6-diaminopyrimidine, a key precursor. nih.gov This is commonly achieved through nitrosation at the 5-position, followed by a reduction step. nih.gov The resulting 5,6-diaminouracil (B14702) is then ready for the final cyclization to form the fused imidazole ring, yielding the xanthine scaffold. biointerfaceresearch.comnih.gov

Cyclization Reactions Utilizing Precursors

The crucial precursor for the final ring-closure step is a 5,6-diaminouracil derivative. nih.gov The formation of the imidazole portion of the purine-2,6-dione system can be accomplished through several distinct cyclization strategies, each utilizing different reagents to introduce the final carbon atom (C8) of the xanthine core.

One common method involves reacting the 5,6-diaminouracil with formic acid. nih.govgoogle.comchemicalbook.com In this reaction, formic acid serves as the source for the C8 carbon, leading to the direct formation of the imidazole ring. A second major pathway involves the condensation of the diamino precursor with an aldehyde. biointerfaceresearch.com This reaction proceeds via a Schiff base (or imine) intermediate, which then undergoes oxidative cyclization to yield the 8-substituted xanthine. biointerfaceresearch.comnih.gov A third approach utilizes a carboxylic acid as the C8 source. The diamino-uracil is first acylated by the carboxylic acid to form an amide at the 5-amino position, which is subsequently cyclized under basic conditions, often with sodium hydroxide, to close the ring. biointerfaceresearch.comnih.gov

PrecursorReagent for C8IntermediateProduct
5,6-DiaminouracilFormic AcidN/A (Direct Cyclization)Xanthine (unsubstituted at C8)
5,6-DiaminouracilAldehyde (R-CHO)Schiff Base (Imine)8-Substituted Xanthine (8-R)
5,6-DiaminouracilCarboxylic Acid (R-COOH)5-Acylamino-6-aminouracil8-Substituted Xanthine (8-R)

Regioselective Synthesis Strategies

Regioselectivity is paramount in xanthine synthesis due to the presence of multiple reactive nitrogen atoms (N1, N3, and N7) available for substitution. uniroma1.itnih.gov Strategies to control the placement of substituents are often implemented early in the synthetic sequence. The Traube synthesis, for instance, allows for the regioselective introduction of substituents at the N1 and N3 positions by starting with an appropriately substituted urea. biointerfaceresearch.comnih.gov To synthesize a 3-methylxanthine (B41622) derivative, one would begin the sequence with methylurea. biointerfaceresearch.com

This approach ensures the methyl group is correctly positioned on the pyrimidine ring prior to the formation of the fused imidazole ring. An alternative strategy involves the direct, regioselective alkylation of a 6-aminouracil intermediate at the N3 position before the subsequent nitrosation and reduction steps. nih.gov This method also locks in the position of the N3 substituent, leading to the desired 3-substituted-5,6-diaminouracil precursor for the final cyclization. nih.gov

Introduction of the Benzyl (B1604629) Substituent at the 8-Position

The substituent at the C8 position significantly influences the properties of the xanthine molecule. dergipark.org.trbiointerfaceresearch.com For the synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione, the benzyl group is typically introduced during the imidazole ring formation, utilizing a 3-methyl-5,6-diaminouracil precursor.

A common route is the condensation of this diamino-pyrimidine with benzaldehyde (B42025). biointerfaceresearch.comnih.gov This reaction forms a benzylidene Schiff base intermediate, which is then cyclized through an oxidation reaction to afford the 8-benzylxanthine core. biointerfaceresearch.com Alternatively, the 3-methyl-5,6-diaminouracil can be reacted with phenylacetic acid. nih.gov This forms an amide intermediate that is subsequently cyclized with a base like sodium hydroxide to yield the target 8-benzyl-3-methylxanthine. nih.gov A different strategy involves modifying a pre-formed xanthine ring. Starting with an 8-bromo-3-methylxanthine, the benzyl group can be introduced via a nucleophilic substitution reaction with benzylamine. nih.gov

Specific Reaction Conditions and Reagents for C8 Alkylation

The specific conditions for introducing the C8-substituent vary depending on the chosen synthetic pathway.

Aldehyde Condensation Route: The reaction between a 5,6-diaminouracil and a substituted benzaldehyde can be performed in a solvent mixture such as methanol (B129727) and acetic acid. nih.gov The subsequent oxidative ring closure of the benzylidene intermediate can be achieved by heating with an oxidizing agent like ferric chloride. biointerfaceresearch.com

Carboxylic Acid Condensation Route: To facilitate the initial amide formation between the diamino precursor and a carboxylic acid (e.g., phenylacetic acid), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDAC) is often employed. nih.gov The final ring closure is then typically induced by heating with an aqueous base, for example, sodium hydroxide. nih.gov

Nucleophilic Substitution Route: For syntheses starting with an 8-haloxanthine, such as 8-bromo-3-methylxanthine, the substitution with benzylamine can be carried out by heating the reactants, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov

Introduction of the Methyl Substituent at the 3-Position

The placement of the methyl group at the N3 position is a critical regiochemical challenge. As outlined in the regioselective strategies (Section 2.1.2), the most effective method for ensuring the correct placement is to incorporate the methyl group at the beginning of the synthetic sequence. The Traube synthesis is highly amenable to this approach, starting with methylurea and cyanoacetic acid to produce 6-amino-3-methyluracil. biointerfaceresearch.com This precursor carries the N3-methyl group through the subsequent reaction steps, ultimately yielding the desired 3-methyl-purine-2,6-dione framework.

Direct methylation of a pre-formed xanthine ring is generally avoided for selective N3-methylation due to the presence of other nucleophilic nitrogen atoms, which leads to mixtures of products. uniroma1.it Therefore, utilizing a precursor like 3-methyl-3,7-dihydropurine-2,6-dione as a starting material for further modifications is a common and efficient strategy. google.com The number and position of methyl groups on the xanthine nucleus are known to profoundly affect the compound's solubility and biological properties. biointerfaceresearch.commdpi.com

Strategic Placement and Removal of Protecting Groups

In more complex syntheses of xanthine analogs, particularly when multiple substitutions are required on a pre-formed ring, protecting groups are indispensable tools for achieving chemoselectivity. jocpr.comwikipedia.org They are used to temporarily mask reactive functional groups, such as the N-H protons of the purine core, to direct reactions to a specific site. jocpr.com

The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ability to be removed selectively without disturbing other parts of the molecule. jocpr.comwikipedia.org For purine synthesis, various protecting groups are employed:

Benzyl Groups: Groups like the p-methoxybenzyl (PMB) group can be used to protect nitrogen atoms and are typically removed under oxidative or strong acidic conditions. uniroma1.it

Silyl Groups: Trimethylsilyl (TMS) groups are frequently used to temporarily protect the acidic N-H protons. Silylation can alter the reactivity of the different nitrogen atoms, thereby directing subsequent alkylation reactions to a specific position. nih.gov These groups are advantageous as they can be easily removed by mild hydrolysis.

Orthogonal Protecting Groups: In multi-step syntheses, orthogonal protecting groups, which can be removed under distinct conditions, are essential. jocpr.comcreative-peptides.com For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, which is acid-labile, can be used in the same synthetic sequence to allow for the selective deprotection and modification of different sites within the molecule. creative-peptides.com

The strategic application and subsequent removal of these groups enable the precise and controlled synthesis of complex, polysubstituted purine-2,6-dione derivatives. jocpr.com

Derivatization from Precursors and Related Purine Bases

Constructing the this compound scaffold can be efficiently achieved by building upon simpler, more readily available precursors. This bottom-up approach offers excellent control over the final substitution pattern.

One of the most versatile methods for synthesizing C8-substituted xanthines starts with substituted uracils. Specifically, 5,6-diamino-1,3-dimethyluracil is a key intermediate. nih.gov This compound can be condensed with a substituted aldehyde, such as benzaldehyde, to form a benzylidene derivative. nih.gov Subsequent oxidative cyclization, for instance by refluxing with thionyl chloride, affords the desired 8-substituted xanthine derivative. nih.gov A similar strategy involves the reaction of a 5,6-diaminouracil with an aldehyde in a methanol and acetic acid mixture, followed by cyclization to form the 8-substituted xanthine core. nih.gov

Alternatively, the purine skeleton can be constructed from imidazole precursors. This method provides an unambiguous route to N7-substituted purines. mdpi.com The synthesis can begin with a commercially available 4-nitroimidazole. Through a series of reactions, including Vicarious Nucleophilic Substitution (VNS), key intermediates like 4-aminoimidazole-5-carbaldehyde oximes can be prepared. mdpi.comresearchgate.net These intermediates can then be cyclized with orthoesters to form the purine ring system, yielding N7-substituted products. mdpi.com

Derivatization can also occur on a pre-formed purine base. For instance, 7-benzyl-8-bromo-3-methylxanthine is a convenient synthon for introducing various groups at the C8 position. zsmu.edu.ua The bromine atom at C8 is a good leaving group and can be displaced by nucleophiles. The synthesis of 8-amino-7-benzyl-3-methylxanthines has been demonstrated by reacting 7-m-bromobenzyl-8-bromo-3-methylxanthine with various primary and secondary amines in an autoclave. zsmu.edu.ua Similarly, nucleophilic displacement of a chlorine atom at the C8 position of 7-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-8-chloro-3-methylxanthine with benzylamine has been used to synthesize the corresponding 8-benzylamino derivative. tandfonline.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic routes is critical for maximizing the yield of the desired N7-substituted regioisomer and ensuring high purity by minimizing the formation of byproducts, particularly the N9 isomer. acs.org Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time.

For direct N7-alkylation, controlling the reaction conditions is paramount. Since the N7-alkylated product is often the kinetically favored one, the reaction is typically performed under conditions that prevent thermodynamic equilibration. nih.gov This often means using lower temperatures and carefully monitoring the reaction to stop it at the point of maximum N7 isomer formation, before significant conversion to the more stable N9 isomer occurs. acs.org

The choice of catalyst and solvent plays a significant role. In a method developed for direct regioselective N7-tert-alkylation, a Lewis acid catalyst like tin(IV) chloride (SnCl₄) was used with N-trimethylsilylated purines. nih.govnih.gov The optimization of this reaction involved screening various solvents. It was found that solvents like 1,2-dichloroethane (DCE) and acetonitrile (ACN) influence the reaction rate and the isomer distribution. acs.org

CatalystSolventTemperature (°C)Time (h)ProductYield (%)
SnCl₄DCERT197-(tert-butyl)-6-chloropurine78
SnCl₄ACNRT197-(tert-butyl)-6-chloropurine65
SnCl₄DCE5019Mixture of isomers-
SnCl₄ACN5019Predominantly N9 isomer-
Table comparing the effect of solvent and temperature on the N7-alkylation of 6-chloropurine. Data sourced from a study on direct regioselective alkylation. acs.org

Microwave irradiation has also emerged as a powerful tool for optimizing purine alkylation. consensus.app It can significantly reduce reaction times and, in some cases, improve regioselectivity by minimizing the formation of secondary products. The optimization of microwave-assisted synthesis often involves testing different bases and solvents, with combinations like tetrabutylammonium hydroxide showing good results for directing alkylation regioselectively. consensus.app

Finally, purification methods are essential for isolating the desired product. The separation of N7 and N9 isomers can be challenging. Chromatographic techniques are commonly employed, and analytical methods such as NMR spectroscopy are used to confirm the identity and purity of the isolated regioisomers. A useful NMR-based method to distinguish between N7 and N9 isomers relies on the difference in chemical shifts (Δδ) between the C5 and C8 carbons of the purine ring, which is typically larger for N7 isomers. acs.org

Chemical Modification and Derivatization of the 8 Benzyl 3 Methyl 7h Purine 2,6 Dione Core

Alkylation and Arylation at Nitrogen Positions (N1, N7)

The nitrogen atoms at the N1 and N7 positions of the 3-methylxanthine (B41622) core are nucleophilic and can be readily functionalized through alkylation and arylation reactions. The reactivity of these positions allows for the introduction of a wide variety of substituents, which can significantly influence the molecule's properties.

Alkylation is commonly achieved by treating the xanthine (B1682287) scaffold with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents like propargyl bromide in the presence of a base. mdpi.com For instance, theobromine (B1682246) (3,7-dimethylxanthine) can be alkylated at the N1 position, while theophylline (B1681296) (1,3-dimethylxanthine) is typically alkylated at the N7 position. mdpi.com A similar strategy applies to the 3-methylxanthine core. The synthesis of 3-benzyl-8-propylxanthinyl-7-acetic acid, for example, demonstrates a direct N7-alkylation on a 3-benzylxanthine core using chloroacetic acid. nih.gov

The reaction conditions for N-alkylation can vary, but often involve a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA). mdpi.comnih.gov More advanced, environmentally friendly methods using a Q-tube® apparatus in water at elevated temperatures have also been developed for the efficient N-alkylation and N-arylation of xanthines. nih.gov This technique has been successfully used to prepare derivatives like 7-benzyl-1,3-dimethylxanthine from theophylline and benzyl (B1604629) bromide. nih.gov

Reaction TypeReagents & ConditionsPositionProduct ExampleRef
N7-AlkylationChloroacetic AcidN73-benzyl-8-propylxanthinyl-7-acetic acid nih.gov
N7-AlkylationPropargyl Bromide, BaseN77-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione nih.gov
N7-AlkylationBenzyl Bromide, K2CO3, H2O, 130°C (Q-tube®)N77-Benzyl-1,3-dimethylxanthine nih.gov
N9-AlkylationEthyl Tosylate, 150°CN91,3-dimethyl-7-benzyl-9-ethylxanthinium tosylate semanticscholar.org

Substitution Reactions at the C8 Position

The C8 position is a primary site for modification on the xanthine scaffold to create structural diversity. Substitutions are typically achieved not by direct replacement of the benzyl group's phenyl ring, but rather through synthetic routes that begin with a versatile precursor, most commonly an 8-haloxanthine.

Nucleophilic Substitution Reactions

The most prevalent method for introducing functionality at the C8 position involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically bromine or chlorine. An 8-bromo derivative, such as 8-bromo-3-methyl-7-benzylxanthine, serves as a key intermediate. zsmu.edu.uapharmj.org.ua

This 8-haloxanthine readily reacts with a wide range of nucleophiles. For example, treatment with primary or secondary amines, often in a solvent like methanol (B129727) or methoxyethanol at high temperatures (sometimes in a steel autoclave), yields 8-amino-substituted xanthines. zsmu.edu.uapharmj.org.uanih.gov Despite using an excess of the amine, the reaction is highly selective for the C8 position over the benzyl bromide moiety if present at N7. zsmu.edu.ua Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces 8-hydrazinoxanthines, which can be further derivatized. pharmj.org.ua Other nucleophiles such as alkoxides and thiolates can be used to introduce ethers and thioethers, respectively. researchgate.net

PrecursorNucleophileConditionsProduct TypeRef
8-bromo-7-m-bromobenzyl-3-methylxanthinePrimary/Secondary AminesMethanol, 170°C, Autoclave8-Aminoxanthine zsmu.edu.ua
7-(ribofuranosyl)-8-chloro-3-methylxanthineBenzylamineN/A8-Benzylaminoxanthine tandfonline.com
8-bromo-3-methyl-7-α-methylbenzylxanthineHeterocyclic AminesMethoxyethanol, Heat8-Amino-substituted xanthine pharmj.org.ua
8-bromo-3-methyl-7-α-methylbenzylxanthineHydrazine HydrateAqueous Dioxane, Heat8-Hydrazinoxanthine pharmj.org.ua

Introduction of Diverse Functional Groups

A broad spectrum of functional groups can be installed at the C8 position, primarily through two strategic pathways: the Traube purine (B94841) synthesis or the modification of an 8-haloxanthine intermediate.

The Traube synthesis is a classic and versatile method that builds the imidazole (B134444) portion of the purine ring. It involves the condensation of a 5,6-diaminouracil (B14702) derivative (like 5,6-diamino-1-methyluracil) with a carboxylic acid, aldehyde, or a related compound. nih.govbiointerfaceresearch.com For instance, reacting the diaminouracil with a substituted benzaldehyde (B42025) yields a Schiff base, which then undergoes oxidative cyclization to form the 8-aryl or 8-benzyl xanthine derivative. biointerfaceresearch.com

Alternatively, palladium-catalyzed cross-coupling reactions on 8-haloxanthines provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These methods are noted for their efficiency and functional group tolerance. semanticscholar.orgresearchgate.net

MethodReactionReagentsC8-Substituent IntroducedRef
Traube SynthesisCondensation/Cyclization5,6-Diaminouracil + Aldehyde/Carboxylic AcidAryl, Benzyl, etc. nih.govbiointerfaceresearch.com
Suzuki CouplingPd-catalyzed C-C couplingAryl/Hetarylboronic AcidAryl, Hetaryl mdpi.comsemanticscholar.org
Sonogashira CouplingPd/Cu-catalyzed C-C couplingTerminal AlkyneAlkynyl mdpi.comnih.gov
Heck CouplingPd-catalyzed C-C couplingAlkene (e.g., styrenes)Alkenyl (e.g., Styryl) semanticscholar.org
Nucleophilic SubstitutionSNArAmines, Thiols, AlkoxidesAmino, Thio, Alkoxy zsmu.edu.uanih.govresearchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen at the C8 position is a critical step for enabling a wide range of subsequent derivatizations, particularly through metal-catalyzed cross-coupling reactions. 3-Methylxanthine can be directly brominated at the C8 position using reagents like liquid bromine in acetic acid or N-bromosuccinimide (NBS). mdpi.comgoogleapis.com

Once the 8-halo-3-methylxanthine is prepared (e.g., 8-bromo-3-methyl-7-benzylxanthine), it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The Suzuki-Miyaura coupling is extensively used for this purpose, reacting the 8-haloxanthine with an aryl- or vinylboronic acid to form a new carbon-carbon bond. mdpi.comsemanticscholar.org This reaction is highly effective for synthesizing 8-phenyl and 8-styryl xanthine derivatives. The optimal conditions often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent like DMF. mdpi.comsemanticscholar.org

ReactionSubstrateReagents & ConditionsProductRef
Bromination3-MethylxanthineLiquid Bromine, Acetic Acid, 60-65°C8-Bromo-3-methylxanthine googleapis.com
ChlorinationCaffeine (B1668208)N-Chlorosuccinimide (NCS)8-Chlorocaffeine mdpi.com
Suzuki Coupling8-BromocaffeineBenzeneboronic Acid, Pd(PPh₃)₄, K₃PO₄, DMF, 110°C8-Phenylcaffeine mdpi.com
Suzuki Coupling8-HaloxanthinesPhenylboronic Acid, Pd(PPh₃)₄, K₃PO₄, DMF8-Phenylxanthine semanticscholar.org

Incorporation of Heterocyclic Moieties and Linkers

The 8-benzyl-3-methyl-7H-purine-2,6-dione scaffold can be functionalized by attaching various heterocyclic moieties and linkers, enhancing its structural complexity. These additions can be made at the C8 position or at the nitrogen atoms.

A powerful strategy for introducing heterocyclic rings is through multi-step synthetic sequences starting from an 8-haloxanthine. For example, a Sonogashira coupling can introduce an ethynyl (B1212043) group at C8, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a 1,2,3-triazole ring. mdpi.com Direct nucleophilic substitution at C8 with heterocyclic amines, such as piperidine (B6355638) or morpholine, is also a common method. mdpi.com

Furthermore, linkers can be installed, often at the N1 or N7 positions, to connect the xanthine core to other functional units. Propargyl groups are frequently used as linkers; once installed via alkylation, their terminal alkyne can participate in further reactions, such as the A³-coupling (alkyne-aldehyde-amine) to attach complex side chains. mdpi.comnih.gov

Position of ModificationSynthetic StrategyIncorporated Moiety/LinkerExample ProductRef
C8Sonogashira Coupling + CuAAC1,2,3-Triazole8-(1-Benzyl-1H-1,2,3-triazol-4-yl)-caffeine mdpi.com
C8Nucleophilic SubstitutionPiperidine/Piperazine8-(4-Methylpiperidinyl)-caffeine mdpi.com
N1 or N7Alkylation + A³-CouplingAminobutynyl linker7-(4-(Dialkylamino)but-2-yn-1-yl)theophylline mdpi.comnih.gov
C8CondensationIndolonylidenehydrazino8-(N-substituted-indolon-2-ylidene-3)-hydrazino-3-methyl-7-α-methylbenzylxanthine pharmj.org.ua

Chemical Reactions and Transformations on the Purine Nucleus

Beyond simple substitution, the purine nucleus of this compound can undergo more profound chemical transformations, leading to the formation of fused tricyclic systems. These reactions typically involve building a new ring by utilizing reactive sites on both the pyrimidine (B1678525) and imidazole portions of the xanthine core.

One common approach involves the intramolecular cyclization of a bifunctional precursor. For instance, starting with an 8-bromoxanthine, alkylation at the N7 position with a dihaloalkane (e.g., 1,2-dibromoethane (B42909) or 1,3-dichloropropane) installs a haloalkyl side chain. Subsequent reaction with an amine can lead to cyclization, where the amine displaces the terminal halide and forms a new ring fused to the purine core, creating structures like pyrimido[2,1-f]purinediones. nih.govuniroma1.it

Another powerful technique for forming the imidazole ring of the xanthine itself, or for creating related tricyclic structures, is the ring closure of a 5-amino-6-carboxamidouracil precursor. This cyclization is often promoted by reagents like hexamethyldisilazane (B44280) (HMDS), with the reaction rate and yield significantly improved by using microwave irradiation. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied to synthesize complex structures, including previously inaccessible diazepino[1,2,3-cd]purines. beilstein-journals.org An intramolecular Wittig reaction has also been employed to construct a pyrrole (B145914) ring fused across the N7 and C8 positions of the purine skeleton. uniroma1.it

Reaction TypeKey PrecursorReagents/ConditionsResulting StructureRef
Intramolecular Cyclization7-(haloalkyl)-8-bromoxanthineAmines, BasePyrimido[2,1-f]purinedione nih.govuniroma1.it
Ring Closure5-Amino-6-cinnamoylaminouracilHMDS, (NH₄)₂SO₄, Microwave8-Styrylxanthine beilstein-journals.org
Ring Closure5-Amino-6-carboxamidouracilHMDS, THF, MicrowaveDiazepino[1,2,3-cd]purine beilstein-journals.org
Intramolecular Wittig ReactionN7-chain with carbonyl, C8-bromomethylN/AImidazo[2,1-f]purine-2,4-dione uniroma1.it

Oxidation and Reduction Pathways

The chemical stability of the purine-2,6-dione (B11924001) ring system generally makes it resistant to simple oxidation and reduction reactions under physiological conditions. However, under specific laboratory conditions, the scaffold can be modified.

Oxidation: The imidazole ring portion of the purine system can be susceptible to oxidative cleavage, although this typically requires strong oxidizing agents and harsh conditions. More commonly, oxidation reactions target substituents on the purine ring rather than the core itself. For instance, if the benzyl group at the C8 position were hydroxylated, it could be further oxidized to a benzoyl group. The N-methyl groups are generally stable, but enzymatic oxidation is a key metabolic pathway for many xanthine derivatives in biological systems.

Reduction: The uracil (B121893) portion of the purine-2,6-dione structure contains α,β-unsaturated carbonyl systems. Catalytic hydrogenation can, under certain conditions, lead to the reduction of the C4=C5 double bond in the pyrimidine ring. However, this is not a common pathway for this specific class of compounds, as reactions at the substituents are more facile and synthetically useful. The benzyl group is generally resistant to reduction unless harsh conditions (e.g., high-pressure hydrogenation) are employed, which could also affect the purine core.

Condensation and Coupling Reactions

Condensation and coupling reactions are powerful tools for derivatizing the this compound core, enabling the synthesis of a diverse library of analogs. These reactions often begin with a functionalized purine-2,6-dione precursor.

A primary method for synthesizing 8-substituted xanthines is the Traube synthesis. This involves the condensation of a 5,6-diaminopyrimidine with a carboxylic acid or its derivative. For the target compound's analogs, one would start with 5,6-diamino-3-methyluracil, which is condensed with a substituted phenylacetic acid to introduce variations on the 8-benzyl moiety. nih.gov

Another powerful strategy involves using an 8-halo-substituted xanthine as a versatile intermediate for various coupling reactions. Starting with a precursor like 8-bromo-3-methylxanthine, the benzyl group can be introduced at the N7 position, followed by a cross-coupling reaction at C8.

Key Coupling Reactions:

Suzuki Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. For instance, 8-bromo-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione could be reacted with various arylboronic acids to create 8-aryl-substituted analogs. nih.gov

Sonogashira Cross-Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It is used to introduce alkynyl groups at the C8 position, which can serve as handles for further modifications, such as click chemistry to form triazoles. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds. It can be used to introduce various primary or secondary amines at the C8 position of an 8-haloxanthine precursor, yielding a wide range of 8-amino-xanthine derivatives.

The table below details examples of coupling reactions used to diversify the purine-2,6-dione scaffold.

Reaction Type Xanthine Precursor Coupling Partner Catalyst/Reagents Resulting Moiety at C8
Suzuki Coupling 8-Bromoxanthine derivativeArylboronic AcidPd(PPh₃)₄, Base (e.g., K₃PO₄)Aryl group
Sonogashira Coupling 8-Bromoxanthine derivativeTerminal AlkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)Alkynyl group
Buchwald-Hartwig Amination 8-Bromoxanthine derivativePrimary/Secondary AminePalladium Catalyst, Ligand, BaseAmino group
Condensation (Traube) 5,6-Diamino-3-methyluracilPhenylacetic AcidHeat or Condensing AgentBenzyl group

Design Principles for Novel Purine-2,6-dione Analogs

The design of new purine-2,6-dione analogs is primarily driven by the search for potent and selective inhibitors of specific biological targets, such as phosphodiesterases (PDEs) and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov The key principles revolve around structure-activity relationship (SAR) studies and ligand-based or structure-based design.

Scaffold Hopping and Ligand-Based Design: A common strategy is to use the structure of a known, potent inhibitor as a template. For example, novel DPP-4 inhibitors have been developed using the scaffold of linagliptin (B1675411), a known xanthine-based drug. nih.gov This approach involves retaining the core xanthine structure responsible for key interactions with the target enzyme while modifying substituents to improve properties like potency, selectivity, or pharmacokinetic profile.

Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for understanding how different functional groups at various positions on the purine-2,6-dione core affect biological activity.

C8 Position: This position is a primary site for modification to achieve target selectivity and potency. Introducing bulky or flexible substituents can modulate binding affinity. For instance, in the design of PDE inhibitors, specific substitutions at C8 can determine selectivity for different PDE isoenzymes. researchgate.net

N7 Position: Modifications at this position often influence the compound's physical properties and can also impact binding. In the design of dual PDE4/7 inhibitors, introducing a butanehydrazide substituent at the N7 position was found to be important for achieving dual inhibitory properties. nih.gov

N1 and N3 Positions: While the parent compound has a methyl group at N3 and is unsubstituted at N1, methylation at N1 (to mimic caffeine or theophylline) can also significantly alter the pharmacological profile.

Target-Oriented Design for Enzyme Inhibition: The design often focuses on creating molecules that fit precisely into the active site of a target enzyme.

For DPP-4 inhibitors , the design aims to have a group that can interact with the key catalytic residues of the enzyme. An amino group on a piperidine ring attached to the C8 position, as seen in linagliptin and its analogs, serves this purpose effectively. nih.gov

For PDE inhibitors , the planar purine-2,6-dione core mimics the endogenous substrate (cAMP or cGMP), while substituents at C8 and N7 are optimized to occupy adjacent hydrophobic pockets in the enzyme's active site, thereby increasing affinity and selectivity. nih.govresearchgate.net

The table below summarizes design strategies for different targets based on the purine-2,6-dione scaffold.

Target Enzyme Design Principle Key Structural Modifications Reference
DPP-4 Ligand-based design (using linagliptin scaffold)Introduction of an (R)-3-aminopiperidine moiety at C8; butynyl group at N7. nih.gov, nih.gov
PDE4/PDE7 Dual-target inhibitionN-(2,3,4-trihydroxybenzylidene)butanehydrazide at N7; various substituents at C8. nih.gov
Acetylcholinesterase (AChE) SAR-driven optimizationIntroduction of cyclic substituents on a propargylamino moiety at C8. nih.gov

By systematically applying these chemical modification techniques and design principles, researchers can generate novel this compound derivatives with fine-tuned biological activities for potential therapeutic applications.

Structure Activity Relationship Sar Studies of 8 Benzyl 3 Methyl 7h Purine 2,6 Dione Derivatives

Influence of Substituents at the 1-, 3-, and 7-Positions on Biological Activity

The biological activity of 8-benzyl-3-methyl-7H-purine-2,6-dione derivatives is significantly modulated by the nature of substituents at the N1, N3, and N7 positions of the purine (B94841) ring. The methyl group at the N3 position is a common feature in many biologically active xanthines.

Substitutions at the N1 and N7 positions have been a key focus of research to enhance potency and selectivity for various biological targets, including adenosine (B11128) receptors. For instance, in the broader class of xanthine (B1682287) derivatives, increasing the chain length of alkyl groups at the N1 and N3 positions has been shown to increase potency towards adenosine receptors and phosphodiesterases (PDEs). nih.gov Studies on 1,3-dialkyl-8-styrylxanthines revealed that 1,3-dimethylxanthine derivatives tended to be more selective for A2 adenosine receptors compared to their 1,3-diallyl, diethyl, or dipropyl counterparts. nih.gov

In the context of 3-benzyl-8-methylxanthine derivatives, research into their hypoglycemic activity has shown that substitutions at the N7 position are critical. The presence of a methyl or benzyl (B1604629) group, or an acetate (B1210297) residue at the N7 position, was found to increase blood glucose levels in animal models. Conversely, introducing a naphtylmethyl substituent at N7 led to a reduction in glycemia. nih.gov This highlights the significant role of the N7-substituent in modulating the pharmacological profile of these compounds.

Small, hydrophobic groups at the N7 position are generally well-tolerated for adenosine receptor binding. nih.gov In a series of 8-styrylxanthines, 7-methyl analogues were found to be approximately one order of magnitude more selective for A2 versus A1 receptors than the corresponding 7-H analogues. nih.gov This suggests that even a small methyl group at N7 can significantly influence receptor selectivity.

Impact of the Benzyl Moiety at the 8-Position on Target Binding and Efficacy

The introduction of a benzyl group at the 8-position of the 3-methylxanthine (B41622) scaffold is a pivotal modification that significantly influences the compound's interaction with biological targets. Generally, the presence of an aryl or cycloalkyl group at the C8 position has been a successful strategy for developing potent adenosine A1 and A2A receptor antagonists. biointerfaceresearch.com

In a study comparing 8-phenylxanthines with 8-benzylxanthines, the replacement of the 8-phenyl ring with a benzyl moiety resulted in a notable reduction in adenosine receptor affinity and broncholytic effects. beilstein-journals.org This indicates that the direct attachment of the phenyl ring to the xanthine core at the 8-position is more favorable for this specific activity. However, the benzyl group still confers significant biological activity, as demonstrated by the hypoglycemic effects of 7-substituted 3-benzyl-8-methylxanthines. nih.gov

Further modifications to the benzyl group itself can also fine-tune the biological activity. For instance, in a series of 8-(1-benzyl-1H-pyrazol-4-yl) xanthines, the introduction of an electron-withdrawing group, such as a fluoro or trifluoromethyl group at the meta-position of the benzyl ring, increased selectivity for the A2B adenosine receptor while maintaining high affinity. nih.gov

Effect of Side Chain Length and Functional Group Diversity on Pharmacological Profiles

The length and chemical nature of side chains, particularly at the N7 position, play a crucial role in determining the pharmacological profile of this compound derivatives.

Studies on 7-substituted 3-benzyl-8-propylxanthines have demonstrated that these compounds exhibit both diuretic and hypoglycemic activities. neliti.com The specific nature of the substituent at the N7 position dictates the potency of these effects. For instance, in the investigation of hypoglycemic activity of 3-benzyl-8-methylxanthines, replacing a carboxyl hydroxyl group with a propoxy group in the N7-substituent reduced glycemia. nih.gov

The introduction of diverse functional groups can also lead to different biological activities. For example, the synthesis of 8-benzylidenehydrazino derivatives of 3-methyl-7-β-methoxyethylxanthine resulted in compounds with pronounced antimicrobial, antifungal, and antioxidant activity. nih.gov This underscores the versatility of the xanthine scaffold and the potential to develop compounds with varied therapeutic applications by modifying the side chains.

Regioselectivity of Substitution and its Implications for SAR

The synthesis of specific isomers of substituted xanthines is crucial for establishing clear structure-activity relationships, as different regioisomers can exhibit distinct biological activities. The alkylation of the xanthine core, which has multiple nitrogen atoms available for substitution (N1, N3, N7, and N9), presents a significant challenge in terms of regioselectivity.

Generally, direct alkylation of xanthines can lead to a mixture of products. However, specific reaction conditions can favor the formation of a particular regioisomer. For instance, in the alkylation of the 1H-indazole scaffold, a related heterocyclic system, the choice of base and solvent can significantly influence the N1 versus N2 selectivity. beilstein-journals.org Similar principles apply to the synthesis of N-substituted xanthines.

The synthesis of 7-substituted-theophylline derivatives has been achieved by reacting theophylline (B1681296) with various alkyl halides. nih.gov For the synthesis of N1- and N7-substituted 8-benzyl-3-methylxanthines, regioselective methods are essential. The use of protecting groups and specific reaction conditions allows for the controlled introduction of substituents at the desired nitrogen atom. For example, a method for the late-stage pyrimidine (B1678525) ring closure has been developed for the synthesis of a specific chiral xanthine, demonstrating a regioselective approach. nih.gov

The ability to synthesize specific regioisomers is paramount for SAR studies. It allows for the unambiguous assignment of biological activity to a particular substitution pattern, which is fundamental for the rational design of more potent and selective drug candidates.

Comparative SAR Analysis with Known Purine and Xanthine Derivatives

To understand the unique pharmacological profile of this compound derivatives, it is essential to compare their structure-activity relationships with those of well-known purine and xanthine compounds like caffeine (B1668208) and theophylline.

Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are non-selective adenosine receptor antagonists. nih.gov In contrast, derivatives of this compound can be designed to exhibit selectivity for specific adenosine receptor subtypes. For example, while caffeine has methyl groups at N1, N3, and N7, the targeted derivatives have a benzyl group at C8 and a methyl group at N3, with the potential for diverse substitutions at N1 and N7.

Studies have shown that replacing the methyl groups in caffeine and theophylline with larger alkyl groups, such as propyl, can enhance affinity for adenosine receptors. nih.gov The introduction of an 8-phenyl group dramatically increases potency compared to theophylline. uni-saarland.de While the 8-benzyl group in the title compound leads to a reduction in adenosine receptor affinity compared to an 8-phenyl group, it still serves as a critical pharmacophore for other biological activities. beilstein-journals.org

Theophylline is a more potent phosphodiesterase inhibitor than caffeine. biointerfaceresearch.com The SAR of this compound derivatives in this context would depend on the specific substitutions at the N1 and N7 positions. The development of these derivatives allows for a finer tuning of biological activity, potentially leading to compounds with improved therapeutic profiles and fewer side effects compared to the classical methylxanthines. nih.gov

Molecular Mechanisms of Action and Biological Targets

Adenosine (B11128) Receptor Antagonism

Xanthine (B1682287) derivatives are well-documented antagonists of adenosine receptors, and 8-benzyl-3-methyl-7H-purine-2,6-dione is no exception. Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in a wide range of physiological processes.

The affinity of xanthine derivatives for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is highly dependent on the substituents at the N1, N3, and C8 positions of the purine (B94841) ring. While specific binding affinities for this compound are not extensively detailed in publicly available research, structure-activity relationship studies of related compounds provide valuable insights. For instance, the presence of a methyl group at the N3 position and a benzyl (B1604629) group at the C8 position are structural features that can influence the compound's affinity and selectivity profile for the various adenosine receptor subtypes.

By acting as an antagonist at adenosine receptors, this compound has the potential to modulate physiological processes regulated by adenosine, such as neurotransmission and inflammation. Adenosine is a key neuromodulator in the central nervous system, and its blockade can lead to stimulatory effects. In the context of inflammation, adenosine plays a complex role, and antagonism of its receptors can either suppress or enhance inflammatory responses depending on the specific receptor subtype and cellular context.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are known to be non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine moiety of ATP, the primary substrate for kinases.

The potential for this compound to act as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs), is an area of active investigation. CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The specific substitutions on the purine ring of this compound would determine its affinity and selectivity for different CDKs. Further research is needed to fully characterize the kinase inhibitory profile of this compound and to determine its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Modulation

The purine-2,6-dione (B11924001) scaffold, a core component of this compound, has been identified as a promising structure for the development of Phosphoinositide 3-Kinase (PI3K) inhibitors. Theoretical studies have suggested that derivatives of this scaffold could exhibit anticancer properties through the modulation of PI3Kγ. For instance, a computational study highlighted that a compound synthesized from the reaction of 7-benzyl-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 6-aminouracil could potentially act as an anticancer agent by targeting PI3Kγ nih.gov. Further research has focused on designing and synthesizing 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with the aim of inhibiting PI3K oncogenes researchgate.net. This line of investigation is supported by broader efforts to develop purine derivatives, such as 2-anilino-4-aryl-purines, as inhibitors of kinases downstream of PI3K nih.gov.

Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various physiological processes, including cell proliferation, differentiation, and migration frontiersin.org. The dysregulation of FGFR signaling is implicated in a variety of cancers, making them an attractive target for therapeutic intervention frontiersin.orgnih.gov. Small molecule inhibitors targeting FGFRs have shown promise as a novel strategy for cancer therapy frontiersin.org. While extensive research has been conducted on various chemical scaffolds as FGFR inhibitors, there is currently limited direct evidence in the reviewed literature specifically linking this compound to the modulation of FGFRs.

Aurora Kinase

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and the cell cycle nih.gov. Their overexpression is frequently observed in various cancers, which has made them a significant target for the development of anticancer drugs nih.gov. The purine-2,6-dione structure is being explored for its potential to inhibit these kinases. A theoretical study, for example, used computational models to determine the potential of 8-((1-hydroxynaphthalen-2-yl)diazenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as an Aurora kinase inhibitor nih.gov. While many Aurora kinase inhibitors in development target multiple kinases, the pursuit of highly selective pan-Aurora inhibitors is an active area of research nih.gov.

Modulation of Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT7)

Derivatives of purine-2,6-dione have been extensively studied for their interaction with serotonin receptors, which are implicated in various neuropsychiatric disorders. Research has shown that introducing hydrophobic substituents at the 7- or 8-position of the purine-2,6-dione core can lead to potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands researchgate.net.

One study focused on a series of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives. Among these, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with potential antidepressant and anxiolytic-like activities researchgate.net. The affinity of these compounds for the serotonin receptors was determined through radioligand binding assays, with some compounds showing high potency. For example, certain 7-(3-chlorophenypiperazinylalkyl) derivatives of 8-alkoxy-purine-2,6-dione were found to be potent 5-HT1A receptor ligands with Ki values in the range of 12-15 nM and highly active 5-HT2A receptor ligands with Ki values between 15-28 nM.

CompoundTarget ReceptorAffinity (Ki, nM)
7-(3-chlorophenypiperazinylalkyl) derivative of 8-alkoxy-purine-2,6-dione5-HT1A12-15
7-(3-chlorophenypiperazinylalkyl) derivative of 8-alkoxy-purine-2,6-dione5-HT2A15-28

Other Enzyme Interactions

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The purine-2,6-dione scaffold is a key feature of several potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes mellitus mdpi.com. Novel and potent selective inhibitors of DPP-4 with an 8-purine derived structure have been developed and tested both in vitro and in vivo mdpi.comresearchgate.net.

One notable example is the compound BI 1356, a novel xanthine-based DPP-4 inhibitor. Its chemical name is (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione nih.gov. This compound has demonstrated superior potency and a longer duration of action compared to other DPP-4 inhibitors nih.gov. Chronic treatment with BI 1356 has been shown to improve glycemic control in diabetic animal models nih.gov. The development of such purine-derived structures highlights the potential of this chemical class in the management of metabolic diseases mdpi.comresearchgate.net.

CompoundTarget EnzymeEffect
8-purine derivativeDPP-IVInhibition, enhanced glycemic control
BI 1356DPP-IVPotent and long-acting inhibition

Acetylcholinesterase (AChE) Inhibition

Xanthine derivatives, the class of compounds to which this compound belongs, have been identified as inhibitors of acetylcholinesterase (AChE) nih.govmdpi.com. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease nih.gov.

Studies have shown that xanthine derivatives such as caffeine (B1668208), pentoxifylline (B538998), and propentofylline can inhibit human acetylcholinesterase nih.govmdpi.com. Among these, propentofylline was found to be the most potent, with an hAChE IC50 of 6.40 μM nih.govmdpi.com. Molecular modeling studies suggest that while caffeine binds primarily to the catalytic site of hAChE, the larger structures of pentoxifylline and propentofylline allow them to bind to both the catalytic site and the peripheral anionic site, resulting in superior inhibition nih.govmdpi.com. These findings indicate the potential for developing novel xanthine derivatives as selective AChE inhibitors for cognitive enhancement nih.gov.

CompoundTarget EnzymeInhibitory Concentration (IC50, μM)
CaffeinehAChE7.25
PentoxifyllinehAChE6.60
PropentofyllinehAChE6.40
Donepezil (Reference)hAChE0.04

Flavin-Dependent Thymidylate Synthase Inhibition

Flavin-Dependent Thymidylate Synthase (FDTS), an enzyme encoded by the thyX gene, is crucial for the de novo synthesis of dTMP, an essential precursor for DNA. nih.gov Unlike the human equivalent, thymidylate synthase (TS), FDTS is found in approximately 30% of prokaryotic pathogens and is absent in most eukaryotic cells, making it an attractive target for the development of novel antibacterial agents. nih.gov The unique mechanism and structure of FDTS have spurred research into inhibitors that could selectively target this bacterial enzyme. nih.gov

While direct studies on the inhibitory activity of this compound against FDTS are not available, research on related purine-based compounds provides some insight. For instance, studies on a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues have been conducted to explore their potential as FDTS inhibitors. nih.gov Within these studies, it was observed that analogs with a benzyl substitution exhibited a significant decrease in inhibitory activity compared to other derivatives. nih.gov This suggests that the presence and nature of substitutions on the purine core are critical for effective binding and inhibition of FDTS.

Table 1: Inhibitory Activity of Selected Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives against FDTS

Compound Substitution % Inhibition at 200 µM
Analog 5 Pyridopurine core 23.1%
Analog 6 Pyridopurine core 33.2%

| Benzyl Analogs | General observation | Significant loss of activity |

Data sourced from studies on related purine derivatives, not this compound.

Involvement in Intracellular Signal Transduction Processes

Purine-2,6-dione derivatives are well-known for their interaction with various components of intracellular signal transduction pathways. A prominent role for this class of compounds is the inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, thereby modulating a wide range of cellular processes.

The PDE4 enzyme family, in particular, is a significant target for anti-inflammatory therapies, and various purine-2,6-dione derivatives have been investigated as PDE4 inhibitors. Increased cAMP levels in immune cells can suppress inflammatory responses. Research into novel purine-2,6-dione derivatives has demonstrated their potential as inhibitors of PDE4 and other PDE isoenzymes, highlighting the therapeutic possibilities of this chemical scaffold in inflammatory conditions.

Furthermore, the purinergic system, which includes receptors for adenosine and ATP, is a key regulator of immune cell function and inflammation. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in signal transduction. Derivatives of the purine-2,6-dione structure have been developed as ligands for these receptors, further implicating this chemical class in the modulation of intracellular signaling.

Multifunctional Target Engagement

The concept of multifunctional target engagement, or polypharmacology, involves a single compound acting on multiple biological targets to achieve a therapeutic effect. This approach can offer advantages in treating complex diseases. The purine-2,6-dione scaffold has been explored for the development of multifunctional agents.

For example, research has been conducted on 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acid derivatives that exhibit dual antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibition of PDE4 and PDE7. Such compounds have potential applications in pain management due to their combined anti-inflammatory and analgesic activities. The lipophilicity of these compounds has been identified as a key factor influencing their multifunctional activity, with more lipophilic substituents often correlating with greater potency.

While specific data on the multifunctional target engagement of this compound is not available, the existing research on related compounds underscores the versatility of the purine-2,6-dione core in designing molecules with tailored polypharmacological profiles.

Preclinical Biological Evaluation

In vitro Studies on Cellular and Molecular Targets

Receptor Binding Assays

The affinity of purine-2,6-dione (B11924001) derivatives for various G-protein coupled receptors has been a subject of significant research, particularly focusing on adenosine (B11128) and serotonin (B10506) receptors due to the structural similarity of the xanthine (B1682287) core to endogenous ligands.

Derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been evaluated for their binding affinity to serotonin receptors. For instance, a study on 7-substituted-8-aminoalkylamino derivatives explored their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov One such derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with demonstrated anxiolytic and antidepressant-like effects in preclinical models. nih.gov

In the context of adenosine receptors, which are also common targets for xanthine derivatives, extensive structure-activity relationship (SAR) studies have been conducted. nih.gov Research on 8-benzylaminoxanthines has revealed high affinity for the adenosine A2A receptor. nih.gov Modifications at the N1, N3, and C8 positions of the purine (B94841) core have been shown to significantly influence binding affinity. nih.gov The N6-benzyl substitution on adenosine derivatives has been noted to decrease affinity for A1 and A2A receptors, thereby enhancing selectivity for the A3 receptor. nih.gov

Table 1: Receptor Binding Affinity of Selected Purine-2,6-dione Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione5-HT1AData not specified nih.gov
5-HT2AData not specified nih.gov
5-HT7Data not specified nih.gov
8-Benzylaminoxanthine derivativesAdenosine A2A60 - 800 nih.gov
Adenosine A170 - 470 (for select compounds) nih.gov

Note: Data for specific binding affinities of 8-benzyl-3-methyl-7H-purine-2,6-dione were not available in the reviewed sources. The table reflects data for structurally related compounds.

Enzyme Inhibition Assays

The inhibitory potential of purine-2,6-dione derivatives against various enzymes has been investigated, highlighting their potential as therapeutic agents for a range of diseases.

One area of focus has been on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A novel xanthine-based DPP-4 inhibitor, BI 1356, which is a derivative of purine-2,6-dione, demonstrated potent inhibition of DPP-4 with an IC50 value of approximately 1 nM and a Ki of 1 nM. nih.gov This competitive inhibitor was found to be more potent than other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. nih.gov

Another class of enzymes targeted by purine derivatives is the monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. While specific data for this compound is not available, other MAO inhibitors with different core structures, such as moclobemide, have been shown to potently and dose-dependently inhibit MAO-A. nih.gov The search for new reversible and selective MAO-B inhibitors is an active area of research for the treatment of neurodegenerative diseases. researchgate.net

The purine scaffold is also a known pharmacophore for interacting with enzymes involved in nucleic acid synthesis and function. nih.gov

Table 2: Enzyme Inhibition by Selected Purine-2,6-dione Derivatives and Related Compounds

Compound/DerivativeTarget EnzymeIC50/Ki
BI 1356 ((R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)DPP-4IC50 ≈ 1 nM, Ki = 1 nM nih.gov
MoclobemideMAO-ADose-dependent inhibition nih.gov

Note: Specific enzyme inhibition data for this compound was not found in the reviewed literature. The table presents data for a related purine derivative and another MAO inhibitor for context.

Cell-Based Assays for Anti-proliferative Activity

The anti-proliferative effects of purine derivatives have been evaluated in various cancer cell lines. The purine analog structure is fundamental to many anticancer drugs that interfere with DNA synthesis. nih.gov

For instance, a study on N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide showed moderate growth inhibition in a panel of 60 human cancer cell lines at a concentration of 10 µM. nih.gov Another study on novel 8-caffeinyl-triazolylmethoxy hybrid conjugates demonstrated potent activity against the A375 melanoma cell line, with one compound showing an IC50 of less than 12.5 μM. rsc.org

While these studies highlight the potential of the purine-2,6-dione scaffold in developing anti-cancer agents, specific data on the anti-proliferative activity of this compound, including IC50 values against specific cell lines, were not identified in the reviewed literature.

Table 3: Anti-proliferative Activity of Selected Purine-2,6-dione Derivatives

CompoundCancer Cell Line(s)Activity/IC50
N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamidePanel of 60 human cancer cell linesModerate growth inhibition at 10 µM nih.gov
8-caffeinyl-triazolylmethoxy hybrid conjugate (22c)A375 (Melanoma)IC50 < 12.5 μM rsc.org

Note: The table shows data for structurally related purine derivatives as specific information for this compound was not available.

Studies on Anti-inflammatory Mechanisms (e.g., TNF-α modulation)

The anti-inflammatory potential of purine-2,6-dione derivatives is often linked to their antagonism of adenosine receptors, particularly the A2A subtype. nih.gov Increased levels of adenosine at sites of inflammation can modulate the inflammatory response. Antagonists of the A2A receptor can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6. nih.gov

Studies on A2A receptor antagonists have demonstrated their beneficial effects in models of inflammation. For example, the A2A antagonist SCH-58261 was shown to inhibit the increase in IL-1β levels in a lipopolysaccharide (LPS)-induced inflammation model. nih.gov While the direct effect of this compound on TNF-α modulation has not been specifically reported, the known anti-inflammatory properties of A2A receptor antagonists with similar structural features suggest a potential mechanism of action.

Evaluation of Antioxidant and Antimicrobial Effects

The antioxidant and antimicrobial properties of various purine derivatives have been explored, though specific data for this compound is limited.

Antioxidant Effects: The antioxidant activity of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. medcraveonline.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. medcraveonline.com While many natural and synthetic compounds are screened for their antioxidant potential using this method, specific DPPH assay results for this compound were not found in the reviewed literature.

Antimicrobial Effects: The antimicrobial activity of purine derivatives has been investigated against a range of bacterial and fungal strains. For example, some N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study reported that 8-chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino] ethyl}-3,7-dihydro-1H-purine-2,6-dione exhibited antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov However, specific minimum inhibitory concentration (MIC) values for this compound against microbial strains were not available in the reviewed sources.

In vivo Preclinical Models (Animal Studies for Mechanistic Insights)

Detailed in vivo studies using animal models to specifically evaluate the compound this compound are not described in the accessible scientific literature. The development of new therapeutic agents typically involves extensive testing in animal models to understand their behavior in a living system before any human trials can be considered.

Evaluation of Compound Activity in Disease Models (e.g., neurological, metabolic)

There is a lack of specific data on the evaluation of this compound in animal models of neurological or metabolic diseases. However, the broader class of methylxanthines has been a subject of interest in these areas. For instance, various derivatives of xanthine are known to interact with adenosine receptors, which play a role in numerous physiological processes. biointerfaceresearch.comnih.gov Some studies have explored the potential of xanthine derivatives in the context of neurodegenerative diseases and as hypoglycemic agents. zsmu.edu.ua For example, research on derivatives of 3-benzyl-8-methylxanthine has been conducted to assess their hypoglycemic effects in animal models of hyperglycemia. zsmu.edu.ua

It is important to note that these findings relate to different, albeit structurally related, compounds and cannot be directly extrapolated to this compound.

Assessment of Mechanistic Effects in Relevant Biological Systems

Without specific in vivo studies, the mechanistic effects of this compound in relevant biological systems remain uncharacterized. Generally, the pharmacological actions of methylxanthines are often attributed to their ability to act as antagonists at adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov These mechanisms can lead to a wide range of physiological effects. The specific substitutions on the xanthine core are crucial in determining the potency and selectivity of the compound for these targets. biointerfaceresearch.com

Studies on Senolytic Activity in Cellular and Animal Models

There is no available information from cellular or animal studies to suggest that this compound possesses senolytic activity. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, which accumulate with age and contribute to various age-related diseases. nih.gov The discovery and evaluation of senolytic agents is an active area of research, with various compounds being investigated for their potential to clear senescent cells. nih.govmdpi.comevercyte.commdpi.com However, this compound has not been identified as a senolytic agent in the reviewed literature.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (like 8-benzyl-3-methyl-7H-purine-2,6-dione) to the active site of a target protein. Such simulations are crucial for understanding the structural basis of a compound's activity. For instance, docking studies on structurally related purine-dione derivatives have been successfully used to clarify their binding affinity with targets like the dipeptidyl peptidase IV (DPP-IV) active site nih.gov.

Following the docking simulation, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the key amino acid residues in the target's binding pocket that interact with the compound. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a molecule like this compound, the purine-dione core can act as a scaffold for hydrogen bond donors and acceptors, while the benzyl (B1604629) group can form significant hydrophobic and aromatic interactions. Molecular docking studies on similar xanthine-based compounds against DPP-IV have highlighted key interactions with residues such as Glu205, Glu206, and Tyr662, which are critical for binding nih.govresearchgate.net.

Table 1: Potential Ligand-Protein Interactions for this compound (Hypothetical)

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Purine-dione core (N-H, C=O) Hydrogen Bonding Glutamic acid, Tyrosine, Serine
Benzyl group Hydrophobic/π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Leucine

This table is illustrative and based on common interactions for this chemical scaffold.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). A lower binding energy score typically indicates a more stable and favorable ligand-protein complex. This predictive power allows for the ranking of different compounds and the prioritization of those with the highest predicted affinity for further experimental testing acs.org. The specificity of the compound for its target can also be assessed by docking it against a panel of different proteins, including off-target proteins, to predict potential cross-reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds pharmacophorejournal.com. A 3D-QSAR model, for example, can be developed for a series of purine-dione derivatives to understand how specific structural features influence their inhibitory activity against a particular target. These models are built by correlating variations in physicochemical properties (like hydrophobicity, electronic properties, and steric effects) with changes in biological activity pharmacophorejournal.com. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect researchgate.netnih.gov. A pharmacophore model represents the key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target nih.gov.

For this compound, a pharmacophore model could be generated based on its docked conformation within a protein's active site (structure-based) or by aligning it with other known active molecules (ligand-based) nih.gov. This model can then be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify novel and structurally diverse molecules that match the pharmacophore and are therefore likely to be active against the target of interest nih.govsemanticscholar.org.

Molecular Dynamics Simulations to Elucidate Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can be used to refine the initial docking poses and to study the stability of the ligand-protein complex over time nih.gov. By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. This technique is invaluable for understanding the flexibility of the binding site and the stability of key interactions identified through docking.

In silico Insights into Potential Bioactivity

In silico methods provide a preliminary assessment of a compound's potential bioactivity and drug-like properties. Studies on related purine (B94841) derivatives have used computational approaches to predict potential antimicrobial or anticancer activities nih.govnih.gov. For this compound, computational tools can predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and physicochemical characteristics based on its structure. Parameters derived from Lipinski's "Rule of Five" are often calculated to assess the compound's potential as an orally bioavailable drug nih.gov.

Table 2: Predicted Physicochemical Properties for Related Purine-Dione Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) XlogP (Predicted)
8-benzyl-1,3-dimethyl-7H-purine-2,6-dione nih.gov C14H14N4O2 270.29 0.8
8-(benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1h-purine-2,6-dione uni.lu C24H35N5O2 425.6 5.8

XlogP is a measure of hydrophobicity. Data is sourced from PubChem.

These computational predictions help to build a comprehensive profile of this compound, guiding further experimental validation and optimization in the drug discovery process.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for elucidating the molecular structure of a new compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential for confirming the structure of 8-benzyl-3-methyl-7H-purine-2,6-dione.

¹H NMR: Would be used to identify the protons in the molecule. Expected signals would include those for the benzyl (B1604629) group's aromatic and methylene (B1212753) (CH₂) protons, the N-methyl (CH₃) group protons, and the purine (B94841) ring's N-H proton.

¹³C NMR: Would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbons (C2 and C6), the carbons of the purine and benzene (B151609) rings, the benzyl methylene carbon, and the N-methyl carbon.

Infrared (IR) Spectroscopy: This technique would identify key functional groups. Characteristic absorption bands would be expected for N-H and C=O (carbonyl) stretching vibrations within the purine-2,6-dione (B11924001) ring system.

UV-Visible (UV-Vis) Spectroscopy: Would be used to study the electronic transitions within the molecule, which are characteristic of the purine ring system. The analysis is often performed as part of HPLC detection. beilstein-journals.org

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the accurate molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a mixture and confirming its molecular weight. It is a standard method for analyzing methylxanthine derivatives in various samples. nih.gov

Chromatographic Methods (HPLC, HPTLC) for Purity and Separation

Chromatographic techniques are crucial for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is the standard method for the analysis and purification of xanthine (B1682287) derivatives. beilstein-journals.orgnih.govresearchgate.net A validated HPLC method would establish the purity of this compound by showing a single major peak at a specific retention time. Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer. beilstein-journals.orgnih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient way to monitor the progress of a synthesis and to assess the purity of the final compound.

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values for C, H, and N would be compared against the calculated theoretical values for the molecular formula of this compound (C₁₃H₁₂N₄O₂) to verify its elemental composition and purity.

Hyphenated Techniques for Comprehensive Profiling

As mentioned, LC-MS is a primary hyphenated technique for the analysis of xanthine derivatives. nih.gov It provides a comprehensive profile by correlating chromatographic retention time with mass-to-charge ratio, offering high confidence in compound identification. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though they are less common for non-volatile compounds like xanthines.

Development of High-Throughput and Automated Analytical Approaches

For the analysis of libraries of related compounds, high-throughput and automated methods are often developed. This can include:

Automated HPLC or UHPLC-MS systems capable of analyzing many samples in a short period. nih.gov

The use of microwave reactors to accelerate the synthesis of xanthine derivatives, which requires rapid analytical methods to monitor the reactions. beilstein-journals.org

Automated sample preparation and injection systems to increase the efficiency and reproducibility of the analysis.

Future Directions and Emerging Research Avenues for 8 Benzyl 3 Methyl 7h Purine 2,6 Dione and Its Derivatives

Exploration of Novel Synthetic Pathways

The development of new therapeutic agents is intrinsically linked to the evolution of synthetic chemistry. For 8-benzyl-3-methyl-7H-purine-2,6-dione and its derivatives, future research will likely focus on creating more efficient, versatile, and scalable synthetic routes to generate diverse chemical libraries.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for modifying the purine (B94841) core. nih.gov Future work could involve expanding the repertoire of coupling partners to introduce novel aryl and hetaryl substituents at the 8-position, starting from precursors like 8-bromo or 8-chloro derivatives of the xanthine (B1682287) scaffold. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): As an alternative to conventional heating, MAOS has gained significant attention for its ability to accelerate chemical reactions, often leading to higher purity products in shorter timeframes. nih.gov Applying MAOS to the synthesis of this compound derivatives could streamline the production of compound libraries for biological screening. nih.gov

Multi-Step Synthesis from Pyrimidine (B1678525) Precursors: Classical methods, such as the Traube purine synthesis, start with substituted pyrimidines like 6-aminouracils. biointerfaceresearch.com Future research may refine these multi-step sequences by employing modern reagents and catalysts for key steps like nitrosation, reduction, and cyclization with various aldehydes to form the imidazole (B134444) ring. biointerfaceresearch.com This approach allows for fundamental modifications to the core structure. biointerfaceresearch.com

Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for key synthetic intermediates, overcoming challenges associated with batch processing.

Table 1: Novel Synthetic Strategies for Xanthine Derivatives

Synthetic Strategy Description Starting Materials Key Advantages
Suzuki/Sonogashira Coupling Palladium-catalyzed reactions to form C-C bonds, allowing for diverse substitutions at the 8-position. nih.gov 8-haloxanthines (e.g., 8-bromocaffeine), boronic acids, terminal alkynes. nih.gov High efficiency, functional group tolerance, access to a wide range of derivatives. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates and improve yields. nih.gov Can be applied to various reactions, including cross-coupling. nih.gov Reduced reaction times, improved product purity, operational simplicity. nih.gov
Traube Purine Synthesis A classical method involving the construction of the purine ring system from a pyrimidine precursor. biointerfaceresearch.com Substituted 6-aminouracils, aldehydes. biointerfaceresearch.com Fundamental control over the core scaffold, allowing for diverse substitutions. biointerfaceresearch.com
Oxidative Cyclization Formation of the imidazole ring of the purine core through an oxidative closure step. biointerfaceresearch.com Diamino uracils, aldehydes, oxidizing agents (e.g., ferric chloride). biointerfaceresearch.com A key step in building the xanthine nucleus from acyclic or pyrimidine precursors. biointerfaceresearch.com

Design of Multi-Target Directed Ligands

The complexity of many chronic illnesses, particularly neurodegenerative diseases, has fueled a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can offer superior efficacy and a more holistic therapeutic effect. researchgate.net The 8-benzyl-purine-2,6-dione scaffold is exceptionally well-suited for this approach.

A notable area of research involves designing derivatives as potential treatments for neurodegenerative diseases. nih.gov For example, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been developed as dual-target antagonists of the A₁ and A₂A adenosine (B11128) receptors (AR) and inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.gov This triple-target profile is highly relevant for Parkinson's disease, where A₂A receptor antagonism can improve motor symptoms and MAO-B inhibition prevents the breakdown of dopamine.

Furthermore, derivatives of the closely related 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been investigated as mixed 5-HT₁A, 5-HT₂A, and 5-HT₇ receptor ligands, showing potential for anxiolytic and antidepressant effects. researchgate.net

Future research will likely focus on:

Refining the scaffold to optimize affinity and selectivity for multiple targets.

Combining different pharmacophores into a single hybrid molecule. nih.gov

Exploring new combinations of targets, such as cholinesterases, sirtuins, or TPH1, in addition to adenosine and serotonin (B10506) receptors.

Table 2: Multi-Target Activity of 8-Benzyl-purinedione Derivatives

Compound/Derivative Class Targets Potential Therapeutic Area Reference
8-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 36) Adenosine A₁ Receptor, Adenosine A₂A Receptor, MAO-B Neurodegenerative Diseases researchgate.netnih.gov
8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 72) Adenosine A₁ Receptor, Adenosine A₂A Receptor, MAO-B Neurodegenerative Diseases researchgate.netnih.gov
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21) 5-HT₁A Receptor, 5-HT₂A Receptor, 5-HT₇ Receptor Depression, Anxiety researchgate.net

Development of Advanced Bioanalytical Profiling Techniques

To understand the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives, robust and sensitive bioanalytical methods are essential. While traditional methods like UV-visible spectroscopy and high-performance liquid chromatography (HPLC) are widely used, future research will necessitate the adoption of more advanced techniques. nih.govresearchgate.net

A comprehensive review of methods for xanthine derivatives highlights that HPLC, often paired with solid-phase extraction (SPE) for sample clean-up, provides excellent sensitivity and specificity for quantification in biological fluids. nih.govresearchgate.net However, there is a growing need to move towards more sophisticated approaches.

Future directions in bioanalytical profiling include:

Hyphenated Techniques: Liquid chromatography-mass spectrometry (LC-MS) offers significant advantages for pharmacokinetic studies due to its high sensitivity and structural elucidation capabilities, yet it remains underutilized for many xanthine derivatives. nih.govresearchgate.net The development and validation of LC-MS/MS methods will be crucial for accurately measuring drug and metabolite concentrations in complex matrices.

High-Throughput and Automated Systems: To accelerate drug development, there is a need for high-throughput, automated bioanalytical techniques that can process large numbers of samples efficiently. nih.govresearchgate.net

Expanded Profiling: Future studies should focus on expanding the bioanalytical profiling to currently underexplored derivatives to better understand their metabolic fate and disposition. nih.govresearchgate.net

Table 3: Advanced Bioanalytical Techniques for Xanthine Derivatives

Technique Application Advantages Future Focus
HPLC with UV Detection Quantification in pharmaceutical formulations and biofluids. nih.gov Robust, widely available, good sensitivity for many applications. nih.govresearchgate.net Optimization of mobile phases and columns for novel derivatives.
Solid-Phase Extraction (SPE) Sample preparation and extraction from complex matrices like plasma. nih.gov Improves sensitivity and specificity by removing interfering substances. researchgate.net Development of SPE protocols for a wider range of polar and non-polar derivatives.
LC-MS/MS Pharmacokinetic studies, metabolite identification, and quantification at very low concentrations. nih.gov Superior sensitivity, high specificity, structural information. researchgate.net Increased adoption and validation for preclinical and clinical research on xanthine derivatives. nih.govresearchgate.net
High-Throughput Screening Rapid analysis of large sample sets in drug discovery. researchgate.net Increased efficiency and speed. researchgate.net Integration of automated sample preparation with fast LC-MS cycles. researchgate.net

Investigation of Underexplored Biological Activities

While the adenosine receptor antagonist activity of xanthines is well-known, the this compound scaffold holds potential for interacting with a much broader range of biological targets. Exploring these less-conventional activities could unlock new therapeutic applications.

Emerging areas for investigation include:

Sirtuin Inhibition: Derivatives based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold have been identified as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5). mdpi.com Since sirtuins are involved in cancer, inflammation, and neurodegeneration, this presents a promising avenue for developing novel therapeutics. mdpi.com

Tryptophan Hydroxylase 1 (TPH1) Inhibition: Recently, xanthine derivatives have been synthesized and evaluated as inhibitors of TPH1, a target for metabolic diseases such as obesity and fatty liver disease. nih.gov This suggests a completely new therapeutic field for this compound class.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition: A complex xanthine-based derivative, BI 1356, was developed as a highly potent and long-acting DPP-4 inhibitor for the treatment of type 2 diabetes. nih.gov This demonstrates the scaffold's adaptability for designing enzyme inhibitors with high selectivity.

Xanthine Oxidase (XO) Inhibition: XO inhibitors are used to treat gout. nih.gov Machine learning studies have been used to screen for natural XO inhibitors, and this same target could be explored for synthetic derivatives of the purine-2,6-dione (B11924001) class. nih.gov

Table 4: Emerging Biological Targets for Purine-2,6-dione Derivatives

Biological Target Therapeutic Potential Derivative Class Reference
Sirtuins (SIRT1/2/3/5) Cancer, Neurodegenerative Diseases 8-mercapto-3,7-dihydro-1H-purine-2,6-diones mdpi.com
Tryptophan Hydroxylase 1 (TPH1) Obesity, Fatty Liver Disease Xanthine derivatives with phenacyl group nih.gov
Dipeptidyl Peptidase 4 (DPP-4) Type 2 Diabetes (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione nih.gov
Xanthine Oxidase (XO) Gout General xanthine scaffold nih.gov
Serotonin Receptors (5-HT₁A/₂A/₇) Depression, Anxiety 7-benzyl-8-aminoalkylamino-purine-2,6-diones researchgate.net

Application of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by improving efficiency, reducing costs, and accelerating timelines. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to rationalize and guide the design of new drug candidates. nih.gov

Future applications of AI/ML in this area include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of purine-dione derivatives against biological targets to identify and prioritize promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can be used to build QSAR models that correlate the structural features of xanthine derivatives with their biological activity. nih.gov Such models can predict the potency of new, unsynthesized compounds and reveal key molecular features, like hydrophobicity and steric properties, that are critical for activity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By learning from existing data on active xanthine derivatives, these models can propose novel structures based on the this compound scaffold that are predicted to have high affinity and selectivity for a desired target. researchgate.net

Predicting Pharmacokinetic Properties: AI models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mednexus.org

Translational Research Perspectives (without clinical trial data)

Translational research aims to bridge the gap between preclinical discoveries and their application in human health. For this compound and its derivatives, several promising translational avenues exist, warranting further preclinical investigation before any potential human studies.

Neurodegenerative Diseases: The MTDLs targeting adenosine receptors and MAO-B have a strong translational rationale. researchgate.netnih.gov Preclinical studies in validated animal models of Parkinson's or Alzheimer's disease would be the next logical step to assess their in vivo efficacy, neuroprotective effects, and potential for disease modification.

Metabolic Disorders: The discovery of derivatives that inhibit TPH1 or DPP-4 opens a clear translational path towards treatments for obesity, fatty liver disease, and type 2 diabetes. nih.govnih.gov Future research should focus on optimizing lead compounds for metabolic stability and oral bioavailability and evaluating their effects on metabolic parameters in relevant animal models.

Oncology: The identification of sirtuin inhibitors based on the purine-2,6-dione scaffold provides a foundation for developing new anticancer agents. mdpi.com Translational efforts would involve screening these compounds against various cancer cell lines, followed by in vivo studies in xenograft models to evaluate their anti-tumor activity and mechanism of action. nih.gov

The path from a promising compound to a therapeutic application is long, but the chemical versatility and diverse biological activities of the this compound scaffold provide a rich foundation for future translational research across multiple disease areas.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
8-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione
8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-bromocaffeine
8-chlorocaffeine
6-aminouracil
8-mercapto-3,7-dihydro-1H-purine-2,6-dione

Q & A

Q. What are the recommended synthetic pathways for 8-benzyl-3-methyl-7H-purine-2,6-dione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves alkylation of theophylline derivatives with benzyl halides under basic conditions. For example, alkylation at the N7 position using benzyl bromide in DMF with K₂CO₃ as a base (60–70°C, 12–24 hrs) is a common approach . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, methanol/water mobile phase) and ensuring anhydrous conditions to minimize hydrolysis byproducts .

Advanced:

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) simulations can model electron density distributions to identify reactive sites. For instance, the C8 position in purine-diones is electrophilic; substituent effects (e.g., benzyl groups) alter charge distribution. Use Gaussian or COMSOL Multiphysics to calculate Fukui indices and local softness parameters, which correlate with susceptibility to nucleophilic attack . Validate predictions experimentally via kinetic studies using nucleophiles like hydroxide or amines .

Basic:

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • FTIR: Confirm carbonyl stretches (C2=O and C6=O) at 1690–1670 cm⁻¹ and benzyl C-H vibrations near 3000 cm⁻¹ .
  • ¹H/¹³C NMR: Benzyl protons appear as a singlet (~δ 5.2 ppm), while N-methyl groups resonate at δ 3.3–3.5 ppm. DEPT-135 can distinguish CH₂ and CH₃ groups .
  • Mass Spectrometry: ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 299.3 (C₁₃H₁₄N₄O₂⁺) .

Advanced:

Q. What strategies resolve contradictions in pharmacological data across studies investigating adenosine receptor antagonism?

Methodological Answer:

  • Dose-Response Reassessment: Perform IC₅₀ determinations across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to account for receptor subtype variability .
  • Binding Assay Standardization: Use radioligand displacement (³H-CCPA for A₁ receptors) with strict control of Mg²⁺/Na⁺ concentrations to stabilize receptor conformations .
  • Meta-Analysis: Apply hierarchical Bayesian models to reconcile discrepancies in reported Ki values, incorporating covariates like assay temperature and membrane preparation methods .

Basic:

Q. What are the key considerations in designing bioactivity assays for this compound?

Methodological Answer:

  • In Vitro Models: Use adenosine receptor-transfected HEK cells with cAMP accumulation assays (forskolin stimulation, luminescence detection) .
  • Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers.
  • Controls: Include theophylline as a positive control for non-subtype-selective antagonism .

Advanced:

Q. How does the benzyl substituent influence binding affinity to adenosine A₂A receptors compared to alkyl analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying N8 substituents (e.g., methyl, propyl, benzyl) and compare Ki values via competitive binding assays.
  • Molecular Docking: Use AutoDock Vina to model interactions with A₂A receptor crystal structures (PDB: 5IU4). The benzyl group may engage in π-π stacking with Phe168, enhancing affinity .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify contributions of hydrophobic and aromatic interactions to binding .

Basic:

Q. How can stability issues in aqueous solutions during experimental storage be addressed?

Methodological Answer:

  • pH Control: Store in PBS (pH 7.4) at 4°C to minimize hydrolysis of the purine-dione core.
  • Lyophilization: Freeze-dry aliquots in amber vials under nitrogen to prevent oxidative degradation .
  • Stability Monitoring: Use UPLC-PDA at 254 nm to track degradation products weekly .

Advanced:

Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives with enhanced solubility?

Methodological Answer:

  • 2³ Factorial Design: Vary temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Cs₂CO₃) to assess effects on yield and solubility.
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions. For example, higher polarity solvents (DMF) may improve solubility but reduce yield due to side reactions .

Basic:

Q. What chromatographic methods effectively separate isomers of this compound?

Methodological Answer:

  • HPLC: Use a chiral stationary phase (Chiralpak IA column) with hexane/isopropanol (90:10) to resolve enantiomers.
  • TLC Validation: Silica gel 60 F₂₅₄ plates with chloroform/methanol (9:1) can preliminarily assess isomer ratios .

Advanced:

Q. How can CRISPR-Cas9 modified cell lines validate molecular targets of this compound?

Methodological Answer:

  • Knockout Models: Generate HEK-293 cells with A₁ receptor (ADORA1) knockouts via CRISPR-Cas9. Compare cAMP responses to wild-type cells to confirm target specificity .
  • Rescue Experiments: Re-express mutated adenosine receptors (e.g., Phe168Ala) to test whether binding affinity changes align with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.